N-(2-Methylbenzoyl)methionine
Description
Structure
3D Structure
Properties
CAS No. |
65054-80-0 |
|---|---|
Molecular Formula |
C13H17NO3S |
Molecular Weight |
267.35 g/mol |
IUPAC Name |
2-[(2-methylbenzoyl)amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C13H17NO3S/c1-9-5-3-4-6-10(9)12(15)14-11(13(16)17)7-8-18-2/h3-6,11H,7-8H2,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
FHRIVDXDDZJHQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
Advanced Structural Elucidation and Confirmation of N 2 Methylbenzoyl Methionine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like N-(2-Methylbenzoyl)methionine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the chemical environment of each atom and their connectivity.
The ¹H NMR spectrum of this compound provides a precise count of the different types of protons and their neighboring environments. The expected chemical shifts (δ) are measured in parts per million (ppm) downfield from a reference standard.
The key proton signals for this compound are anticipated as follows:
Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected to appear far downfield, typically in the range of 10.0-13.0 ppm. wikipedia.orgoregonstate.edu This broadness is a result of hydrogen bonding and chemical exchange.
Amide Proton (-NH-): This proton, adjacent to the electron-withdrawing benzoyl group, would likely appear as a doublet in the region of 8.0-8.5 ppm due to coupling with the α-proton.
Aromatic Protons (Ar-H): The four protons on the 2-methylbenzoyl ring are expected to produce a complex series of multiplets in the aromatic region, approximately between 7.2 and 7.8 ppm.
α-Proton (-CH-): This proton, attached to the chiral center, is deshielded by both the adjacent amide and carboxylic acid groups. It is expected to appear as a multiplet (e.g., a doublet of triplets) around 4.7-5.0 ppm, showing coupling to the amide proton and the β-protons.
γ-Protons (-CH₂-S-): The methylene group adjacent to the sulfur atom would likely resonate as a triplet around 2.6-2.8 ppm.
Aromatic Methyl Protons (Ar-CH₃): The methyl group attached to the aromatic ring is predicted to produce a sharp singlet at approximately 2.4-2.5 ppm.
β-Protons (-CH₂-): The diastereotopic protons of the methylene group at the β-position are expected to appear as complex multiplets in the 2.0-2.3 ppm range.
Thioether Methyl Protons (-S-CH₃): The methyl group of the thioether moiety is anticipated to yield a sharp singlet around 2.1 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -COOH | 10.0 - 13.0 | Broad Singlet |
| -NH- | 8.0 - 8.5 | Doublet |
| Ar-H | 7.2 - 7.8 | Multiplet |
| α-H | 4.7 - 5.0 | Multiplet |
| γ-H₂ | 2.6 - 2.8 | Triplet |
| Ar-CH₃ | 2.4 - 2.5 | Singlet |
| β-H₂ | 2.0 - 2.3 | Multiplet |
| -S-CH₃ | 2.1 | Singlet |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Carboxyl and amide carbonyl carbons are typically found the most downfield.
The predicted signals for the carbon atoms are:
Carboxylic Acid Carbonyl (-COOH): Expected in the range of 173-176 ppm. oregonstate.edulibretexts.org
Amide Carbonyl (-C=O): Predicted to appear around 168-170 ppm.
Aromatic Carbons (Ar-C): A set of six signals between 125 and 140 ppm, corresponding to the carbons of the 2-methylbenzoyl group.
α-Carbon (-CH-): The chiral carbon is expected to resonate at approximately 52-55 ppm.
β-Carbon (-CH₂-): The β-methylene carbon signal is predicted to be in the 30-33 ppm range.
γ-Carbon (-CH₂-S-): The γ-methylene carbon attached to sulfur is anticipated around 29-32 ppm.
Aromatic Methyl Carbon (Ar-CH₃): The methyl carbon on the aromatic ring would likely appear at 19-22 ppm.
Thioether Methyl Carbon (-S-CH₃): The thioether methyl carbon is the most shielded, with a predicted signal around 15-16 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COOH | 173 - 176 |
| Amide C=O | 168 - 170 |
| Ar-C | 125 - 140 |
| α-C | 52 - 55 |
| β-C | 30 - 33 |
| γ-C | 29 - 32 |
| Ar-CH₃ | 19 - 22 |
| -S-CH₃ | 15 - 16 |
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key correlations expected for this compound include the coupling between the amide proton (-NH-) and the α-proton, the α-proton and the β-protons, and the β-protons with the γ-protons. These correlations would confirm the integrity of the methionine backbone. sdsu.edu
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edulibretexts.org For example, it would show a cross-peak connecting the proton signal at ~2.1 ppm to the carbon signal at ~15 ppm, definitively assigning them as the -S-CH₃ group. Similarly, it would link the α-proton (~4.8 ppm) to the α-carbon (~53 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is essential for connecting different parts of the molecule. columbia.edulibretexts.org Crucial HMBC correlations for confirming the structure of this compound would include:
A correlation from the amide proton (-NH-) to the amide carbonyl carbon (~169 ppm) and the α-carbon (~53 ppm).
Correlations from the α-proton (~4.8 ppm) to both the amide carbonyl carbon (~169 ppm) and the carboxylic acid carbonyl carbon (~174 ppm).
Correlations from the aromatic methyl protons (~2.4 ppm) to the aromatic carbons, confirming its position on the benzoyl ring.
A correlation from the thioether methyl protons (~2.1 ppm) to the γ-carbon (~30 ppm), confirming the end of the methionine side chain.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The presence of the secondary amide linkage in this compound is confirmed by several characteristic absorption bands. The most prominent is the amide I band, which corresponds to the C=O stretching vibration and is expected to appear as a strong absorption in the range of 1630–1680 cm⁻¹. libretexts.orglibretexts.orgspectroscopyonline.com Another key feature is the N-H stretching vibration, which typically appears as a moderate peak between 3200 and 3400 cm⁻¹. Additionally, the amide II band, resulting from a combination of N-H bending and C-N stretching, is expected in the region of 1510–1550 cm⁻¹. libretexts.orglibretexts.org
The carboxylic acid functional group provides a highly distinctive signature in the IR spectrum. Its two most characteristic features are:
O-H Stretch: A very broad and intense absorption band is anticipated in the region of 2500–3300 cm⁻¹. wikipedia.orgoregonstate.edulibretexts.orgorgchemboulder.com This exceptional broadness is due to the strong hydrogen bonding between carboxylic acid molecules, which form dimers in the solid state or in concentrated solutions.
C=O Stretch: A sharp and strong absorption corresponding to the carbonyl stretch of the carboxylic acid is expected between 1700 and 1725 cm⁻¹. wikipedia.orglibretexts.org This band appears at a higher frequency than the amide carbonyl, allowing for clear differentiation between the two C=O groups in the molecule.
Table 3: Principal IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200 - 3400 | N-H Stretch | Secondary Amide |
| 2500 - 3300 | O-H Stretch (Broad) | Carboxylic Acid |
| 2850 - 3000 | C-H Stretch | Alkyl and Aromatic |
| 1700 - 1725 | C=O Stretch | Carboxylic Acid |
| 1630 - 1680 | C=O Stretch (Amide I) | Secondary Amide |
| 1510 - 1550 | N-H Bend (Amide II) | Secondary Amide |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its ionized form. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the parent ion, thereby confirming the molecular formula of this compound. Techniques like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometry are capable of achieving the high resolution necessary for this analysis. nih.govwiley-vch.de Incomplete removal of solvent adducts can be a limiting factor in obtaining high resolution, but this can be addressed by carefully controlled ion activation methods to enhance desolvation. nih.gov
For this compound (C₁₃H₁₇NO₃S), the exact mass of the neutral molecule is calculated based on the most abundant isotopes of its constituent atoms. The protonated molecule, [M+H]⁺, would be the primary ion observed in positive-ion mode electrospray ionization (ESI).
| Parameter | Theoretical Value |
| Molecular Formula | C₁₃H₁₇NO₃S |
| Monoisotopic Mass | 267.0929 g/mol |
| [M+H]⁺ Ion Exact Mass | 268.1002 m/z |
| [M+Na]⁺ Ion Exact Mass | 290.0821 m/z |
This interactive table presents the theoretical exact mass values crucial for HRMS confirmation.
Experimental determination of the m/z value for the protonated molecule that matches the theoretical value to within 0.003 Da provides strong evidence for the compound's elemental composition.
Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the covalent structure of a molecule. nih.govnih.gov In an MS/MS experiment, the parent ion (e.g., the [M+H]⁺ ion of this compound at m/z 268.1) is selectively isolated and then subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, characteristic fragment ions. The analysis of these fragments provides a molecular fingerprint that confirms the connectivity of the atoms.
The fragmentation of this compound is expected to occur at the most labile bonds, primarily the amide bond and bonds within the methionine side chain. Common fragmentation nomenclature for peptide-like molecules (a, b, y ions) is used to describe the resulting fragments. matrixscience.com
Key expected fragmentation pathways include:
Loss of the carboxyl group: Cleavage of the C-terminal carboxyl group, often as water and carbon monoxide.
Amide Bond Cleavage: Scission of the amide bond between the 2-methylbenzoyl group and the methionine nitrogen, leading to characteristic b- and y-type ions.
Side Chain Fragmentation: Fragmentation of the methionine side chain, notably the loss of the methylthio group or parts thereof. nih.govmassbank.eu
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure / Neutral Loss |
| 268.1 | 221.1 | Loss of H₂O and CO ([-47 Da]) from the carboxyl group |
| 268.1 | 150.1 | y-ion corresponding to protonated methionine |
| 268.1 | 119.1 | b-ion corresponding to the 2-methylbenzoyl cation |
| 150.1 | 104.1 | Loss of H₂S from the methionine side chain |
| 150.1 | 74.1 | Loss of the methylthioethyl group |
| 150.1 | 61.0 | Methylthio cation (CH₃S⁺) |
This interactive table details the predicted fragmentation patterns for this compound in an MS/MS experiment.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, providing unequivocal proof of its absolute stereochemistry and solid-state conformation. nih.gov The technique requires the growth of a high-quality single crystal of the compound.
To perform the analysis, a suitable single crystal of this compound is grown, typically through slow evaporation of a solvent. This crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. nih.gov The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots. nih.govresearchgate.net The intensities and positions of these spots are measured, from which an electron density map of the molecule can be calculated. This map is then interpreted to build a model of the molecular structure, which is refined to best fit the experimental data.
The resulting structural data confirms the L-configuration of the methionine moiety by determining the absolute stereochemistry at the α-carbon.
| Crystallographic Parameter | Expected Value/System |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁ (common for chiral molecules) |
| Unit Cell Dimensions (a, b, c, β) | To be determined experimentally |
| Resolution (Å) | < 1.0 Å for high-quality data |
This interactive table outlines key parameters obtained from a single-crystal X-ray diffraction experiment.
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged within the crystal lattice. This "crystal packing" is governed by non-covalent intermolecular interactions, such as hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions involving the aromatic ring. researchgate.netrsc.org
For this compound, key interactions are expected to include:
Hydrogen Bonding: The carboxylic acid proton can act as a hydrogen bond donor to the carbonyl oxygen or amide oxygen of a neighboring molecule. The amide N-H group can also act as a hydrogen bond donor. These interactions often lead to the formation of chains or dimeric motifs in the crystal structure. nih.gov
Understanding these interactions is crucial for rationalizing the compound's solid-state properties, such as melting point and solubility.
Circular Dichroism (CD) Spectroscopy for Chiral Conformation Studies
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. mit.edu It is a powerful technique for studying the conformation of chiral molecules in solution.
In this compound, the L-methionine center imparts chirality to the molecule. The 2-methylbenzoyl group acts as a chromophore, absorbing ultraviolet (UV) light. mit.edu When this chromophore is held in a fixed or preferred orientation relative to the chiral center, a distinct CD spectrum is produced. The shape and sign (positive or negative) of the CD bands provide information about the secondary structure and the local environment of the chromophore. mdpi.com
Chemical Reactivity and Transformations of N 2 Methylbenzoyl Methionine
Hydrolysis and Solvolysis Reactions of the Amide Bond
The amide bond in N-(2-Methylbenzoyl)methionine, while generally stable, can undergo hydrolysis under both acidic and basic conditions, yielding 2-methylbenzoic acid and methionine. The rate and mechanism of this cleavage are influenced by the pH of the reaction medium.
Under acidic conditions, the reaction is typically initiated by protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to release the constituent carboxylic acid and amino acid. Studies on related N-benzoylamino acids have shown that the rate of hydrolysis is dependent on the hydrogen ion concentration cdnsciencepub.com. The reaction mechanism can be complex, potentially involving neighboring group participation, especially for derivatives with suitably positioned functional groups nih.gov. For N-(o-carboxybenzoyl)-L-amino acids, the optimal pH for amide hydrolysis is observed to be in the range of 0-3, where the neutral form of the molecule predominates, suggesting a mechanism where water molecules act as both a catalyst and a reactant nih.gov.
Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon youtube.comchemistrysteps.comkhanacademy.org. This forms a tetrahedral intermediate which then expels the amine as an anion, which is subsequently protonated. This process, often referred to as saponification when applied to esters, is generally irreversible as the final step involves the deprotonation of the carboxylic acid by the strong base, forming a resonance-stabilized carboxylate anion libretexts.org.
The table below summarizes the expected outcomes of hydrolysis under different catalytic conditions.
| Catalyst | Reagents | Expected Products | General Conditions |
| Acid | H₂O, H⁺ (e.g., HCl) | 2-Methylbenzoic acid, Methionine | Reflux |
| Base | H₂O, OH⁻ (e.g., NaOH) | 2-Methylbenzoate, Methionine | Heat |
This table presents generalized conditions for amide hydrolysis based on established chemical principles.
Reactions Involving the Carboxyl Group
The carboxylic acid moiety of this compound is a key site for synthetic transformations, allowing for the formation of esters and new amide bonds.
Esterification of the carboxyl group can be readily achieved through various methods, most commonly the Fischer-Speier esterification. This reaction involves treating the N-acyl amino acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid nih.govmasterorganicchemistry.comyoutube.com. The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is typically used in excess, and water is removed as it is formed masterorganicchemistry.com. For amino acids that are sensitive or have solubility issues, alternative solvents and conditions may be employed nih.gov.
| Alcohol | Catalyst | Expected Product | Reference Reaction Conditions |
| Methanol (B129727) | H₂SO₄ or HCl (gas) | This compound methyl ester | Reflux in excess methanol |
| Ethanol | p-Toluenesulfonic acid | This compound ethyl ester | Reflux with azeotropic removal of water |
| Benzyl alcohol | p-Toluenesulfonic acid | This compound benzyl ester | Reflux in a solvent like Me-THF nih.gov |
Data in this table is representative of typical Fischer-Speier esterification conditions for N-acyl amino acids.
The carboxyl group of this compound can be activated to react with primary or secondary amines to form a new amide bond, yielding a peptide-like structure. This transformation typically requires the use of a coupling reagent to convert the carboxylic acid into a more reactive species, preventing a direct acid-base reaction between the carboxylic acid and the amine chemistrysteps.com.
Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) chemistrysteps.comyoutube.comlibretexts.orgpeptidescientific.comluxembourg-bio.com. These reagents activate the carboxyl group by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine chemistrysteps.comluxembourg-bio.com. To minimize side reactions and racemization, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included peptide.comuni-kiel.de. More advanced uronium and phosphonium salt-based reagents like HATU and PyBOP are also highly effective, especially for sterically hindered couplings peptidescientific.compeptide.comsigmaaldrich.com.
| Amine | Coupling Reagent/Additive | Expected Product | Typical Solvent |
| Glycine methyl ester | DCC/HOBt | N-(2-Methylbenzoyl)methionyl-glycine methyl ester | Dichloromethane (DCM) or Dimethylformamide (DMF) |
| Benzylamine | EDC/HOBt | N-(2-Methylbenzoyl)-N'-benzyl-methioninamide | DMF |
| Diethylamine | HATU/DIPEA | N-(2-Methylbenzoyl)-N,N-diethyl-methioninamide | DMF |
This table illustrates common peptide coupling strategies applicable to N-acyl amino acids.
Reactivity of the Methionine Thioether Moiety
The thioether group in the methionine side chain is susceptible to oxidation and alkylation, leading to the formation of sulfoxides, sulfones, and sulfonium (B1226848) salts.
The sulfur atom of the thioether can be oxidized to form a sulfoxide (B87167) and, under more stringent conditions, a sulfone. This oxidation can occur with various oxidizing agents. Hydrogen peroxide (H₂O₂) is a common reagent for this transformation, converting methionine to methionine sulfoxide reactome.orgresearchgate.netwikipedia.orgnih.gov. Peracetic acid is also an effective oxidant for methionine nih.govresearchgate.net.
The oxidation to methionine sulfoxide introduces a new chiral center at the sulfur atom, resulting in a mixture of diastereomers. Further oxidation of the sulfoxide to the sulfone, which is achiral, requires stronger oxidizing conditions researchgate.netwikipedia.orgnih.gov. The oxidation state of the methionine residue can significantly impact the biological activity and conformation of peptides and proteins nih.govnih.gov.
| Oxidizing Agent | Product | Typical Reaction Conditions |
| Hydrogen Peroxide (H₂O₂) | This compound sulfoxide | Aqueous solution, room temperature |
| Peracetic Acid | This compound sulfoxide | pH 7, aqueous solution nih.gov |
| Stronger Oxidants (e.g., excess peracid) | This compound sulfone | Harsher conditions (e.g., higher temperature, longer reaction time) |
Reaction conditions are based on the known oxidation of methionine and its derivatives.
The nucleophilic sulfur atom of the thioether moiety can react with alkylating agents, such as alkyl halides, to form sulfonium salts organic-chemistry.orgresearchgate.net. This S-alkylation reaction is a common transformation for methionine and its derivatives google.commonash.edu. The reaction typically proceeds via an Sₙ2 mechanism. The resulting sulfonium salt is a positively charged species. This reaction has been utilized in various applications, including the modification of peptides and proteins thegauntgroup.com.
| Alkylating Agent | Expected Product | General Conditions |
| Methyl Iodide | This compound methylsulfonium iodide | Acetic acid/formic acid solution google.com |
| Ethyl Bromide | This compound ethylsulfonium bromide | Low pH to favor S-alkylation over other potential reactions |
| Benzyl Chloride | This compound benzylsulfonium chloride | Aqueous or organic solvent |
This table provides representative examples of S-alkylation reactions of methionine derivatives.
Electrophilic Aromatic Substitution on the Benzoyl Ring
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.commasterorganicchemistry.comyoutube.com The reactivity and regioselectivity (the position of substitution) on the benzoyl ring of this compound are governed by the electronic effects of the two existing substituents: the 2-methyl group and the N-methionylcarbonyl group (an acyl group).
2-Methyl Group (-CH₃): This is an alkyl group, which is weakly activating and an ortho, para-director. It increases the electron density of the ring through an inductive effect, making the ring more susceptible to electrophilic attack, particularly at the positions ortho (position 6) and para (position 4) to itself.
1-Acyl Group (-C(O)NH-R): The carbonyl group is strongly deactivating and a meta-director. It withdraws electron density from the aromatic ring through a resonance effect, making electrophilic attack more difficult. It directs incoming electrophiles to the positions meta (positions 3 and 5) to itself.
The outcome of an EAS reaction on this molecule will be determined by the interplay of these opposing effects. The activating group's influence generally dictates the position of substitution, but the deactivating group's presence will necessitate harsher reaction conditions compared to benzene (B151609) or toluene. The most likely positions for substitution are those that are activated by the methyl group and not strongly deactivated by the acyl group. Position 3 is meta to the deactivating acyl group and ortho to the activating methyl group, making it a potential site. Position 5 is meta to both groups. Position 4 is para to the activating methyl group but ortho to the deactivating acyl group, making it less favored. Position 6 is ortho to the activating methyl group but also ortho to the deactivating acyl group, which is sterically hindered and electronically disfavored.
Therefore, electrophilic attack is predicted to occur primarily at positions 3 and 5 of the benzoyl ring.
Below is a table summarizing the predicted outcomes for common electrophilic aromatic substitution reactions.
| Reaction Type | Typical Reagents | Electrophile | Predicted Major Products |
| Nitration | Concentrated HNO₃, Concentrated H₂SO₄ | Nitronium ion (NO₂⁺) | N-(5-Nitro-2-methylbenzoyl)methionine and N-(3-Nitro-2-methylbenzoyl)methionine |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Bromonium ion (Br⁺) or Chloronium ion (Cl⁺) | N-(5-Bromo-2-methylbenzoyl)methionine and N-(3-Bromo-2-methylbenzoyl)methionine |
| Sulfonation | Fuming H₂SO₄ (SO₃) | Sulfur trioxide (SO₃) | N-(2-Methyl-5-sulfobenzoyl)methionine and N-(2-Methyl-3-sulfobenzoyl)methionine |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylium ion (RCO⁺) | N-(5-Acyl-2-methylbenzoyl)methionine and N-(3-Acyl-2-methylbenzoyl)methionine |
Note: The precise ratio of isomers would depend on specific reaction conditions and steric factors.
Derivatization for Analytical or Further Synthetic Purposes
Derivatization involves chemically modifying a compound to enhance its properties for a specific purpose, such as improving its detectability for analytical analysis or converting it into an intermediate for subsequent synthetic steps. The primary sites for derivatization in this compound are the carboxylic acid group and the thioether side chain of the methionine portion.
Derivatization of the Carboxylic Acid Group: The carboxylic acid is a versatile functional group for derivatization. A common modification is esterification, which converts the polar carboxylic acid into a less polar, more volatile ester. This is frequently employed in analytical techniques like gas chromatography-mass spectrometry (GC-MS). For liquid chromatography-mass spectrometry (LC-MS), esterification can also improve ionization efficiency. nih.govmdpi.com
Derivatization of the Thioether Group: The sulfur atom in the methionine side chain is nucleophilic and can be selectively alkylated to form a sulfonium ion. This strategy can be used to introduce a "fixed charge" into the molecule. researchgate.net Such a modification is highly beneficial for mass spectrometry analysis, as it can direct fragmentation in a predictable manner and enhance sensitivity, aiding in the selective identification of methionine-containing molecules within complex mixtures. researchgate.net
The table below outlines potential derivatization strategies for this compound.
| Target Functional Group | Reaction Type | Typical Reagents | Product | Purpose |
| Carboxylic Acid (-COOH) | Esterification | Methanol / HCl or Butanol / Acetyl Chloride | Methyl or Butyl ester of this compound | Increase volatility for GC-MS analysis; Improve ionization for LC-MS. nih.gov |
| Thioether (-S-CH₃) | Alkylation | Methyl iodide (CH₃I) or Phenacyl bromide | S-Alkyl sulfonium salt of this compound | Introduce a fixed positive charge for enhanced MS detection and selective analysis. researchgate.net |
| Carboxylic Acid (-COOH) | Amidation | An amine (e.g., Aniline), coupling agent (e.g., DCC) | N'-(Substituted)-N-(2-Methylbenzoyl)methioninamide | Preparation of peptide analogues or other synthetic intermediates. |
These derivatization reactions provide pathways to either quantify the molecule with greater sensitivity and selectivity or to utilize it as a building block in more complex chemical syntheses.
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Theoretical and Computational Studies of N 2 Methylbenzoyl Methionine
Spectroscopic Property Prediction and Validation
Computational quantum chemistry methods are widely used to predict the spectroscopic properties of molecules. These predictions are valuable for interpreting experimental spectra and understanding the relationship between molecular structure and spectral features.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application of computational chemistry in structural elucidation. researchgate.net For N-(2-Methylbenzoyl)methionine, methods like Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) approach can be employed to calculate the ¹H and ¹³C NMR chemical shifts. rsc.org
The process typically involves first optimizing the molecule's three-dimensional geometry at a specific level of theory, such as B3LYP with a cc-pVDZ basis set. rsc.org Following geometry optimization, the NMR shielding tensors are calculated. The final chemical shifts are obtained by subtracting the calculated isotropic shielding value of the nucleus of interest from the shielding value of a reference compound, typically tetramethylsilane (TMS), calculated at the same level of theory. The accuracy of these predictions can be high, often falling within a small margin of experimental values, which aids in the assignment of complex spectra. github.io
Below is a representative table of predicted NMR chemical shifts for key atoms in this compound, illustrating the type of data generated from such computational studies.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Atom Specification | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Aromatic | Benzoyl C-H | 7.2 - 7.5 | 125 - 138 |
| Amide | N-H | ~8.5 | N/A |
| Carbonyl | Benzoyl C=O | N/A | ~168 |
| Carbonyl | Carboxyl C=O | N/A | ~175 |
| Carboxyl | O-H | >10 (variable) | N/A |
| Alpha-Carbon | Methionine α-CH | ~4.8 | ~53 |
| Methyl | Benzoyl -CH₃ | ~2.4 | ~19 |
| Methyl | Methionine S-CH₃ | ~2.1 | ~15 |
| Methylene | Methionine β-CH₂ | ~2.2 | ~30 |
| Methylene | Methionine γ-CH₂ | ~2.6 | ~31 |
Note: Values are hypothetical and representative of results from DFT/GIAO calculations.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the characteristic vibrations of molecular bonds. Computational methods can predict these vibrational frequencies, aiding in the assignment of spectral bands to specific molecular motions.
The standard approach involves calculating the harmonic vibrational frequencies using DFT. After an initial geometry optimization, a frequency calculation is performed, which yields a set of vibrational modes, each with a corresponding frequency (typically in wavenumbers, cm⁻¹), IR intensity, and Raman activity. Because the theoretical calculations are based on a harmonic oscillator model, the predicted frequencies are often systematically higher than experimental values. To improve agreement, they are commonly multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals).
A complete vibrational analysis for this compound would predict modes for each functional group, such as the stretching of the C=O, N-H, and C-H bonds, as well as bending and torsional motions.
Table 2: Representative Predicted Vibrational Frequencies for this compound
| Predicted Frequency (cm⁻¹, scaled) | IR Intensity | Raman Activity | Vibrational Mode Assignment |
|---|---|---|---|
| ~3300 | Medium | Low | N-H stretch (amide) |
| ~3050 | Low | High | C-H stretch (aromatic) |
| ~2950 | Low | Medium | C-H stretch (methyl, methylene) |
| ~1720 | High | Medium | C=O stretch (carboxylic acid) |
| ~1650 | High | Medium | C=O stretch (amide I band) |
| ~1580 | Medium | High | C=C stretch (aromatic ring) |
| ~1530 | Medium | Low | N-H bend (amide II band) |
| ~1450 | Medium | Medium | C-H bend (methyl, methylene) |
| ~1250 | High | Low | C-N stretch / N-H bend mix |
Note: Values are hypothetical and representative of results from DFT calculations.
Molecular Docking and Protein-Ligand Interaction Modeling (non-clinical, in silico mechanistic focus)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. biointerfaceresearch.comnih.gov This method is instrumental in studying the mechanistic basis of molecular recognition at a non-clinical level.
Given its structure as a modified amino acid, this compound could plausibly interact with enzymes that process methionine or similar substrates. A relevant target for in silico study is Methionine Aminopeptidase (MetAP), an enzyme crucial for protein maturation. nih.govusask.ca Another potential target class includes protein kinases, where ligands often bind in hydrophobic pockets adjacent to the ATP binding site. nih.gov
A typical docking simulation would involve:
Obtaining the 3D crystal structure of the target enzyme (e.g., MetAP) from the Protein Data Bank.
Computationally preparing the protein structure by adding hydrogen atoms and assigning partial charges.
Generating a low-energy 3D conformation of the this compound ligand.
Defining a "binding box" on the protein surface, usually centered on the active site.
Using a docking algorithm (e.g., AutoDock) to systematically sample different orientations and conformations of the ligand within the binding box, scoring each pose based on a scoring function that estimates the binding free energy. biorxiv.org
The results would include a ranked list of binding poses, with the top-ranked pose representing the most probable binding mode. The associated binding energy score (e.g., in kcal/mol) provides an estimate of the binding affinity. nih.gov
Once a high-ranking binding pose is identified, the specific intermolecular interactions that stabilize the protein-ligand complex can be analyzed in detail. These non-covalent forces are the foundation of molecular recognition. For this compound docked into an enzyme active site, the analysis would focus on:
Hydrogen Bonds: The amide N-H group and the carbonyl oxygens, as well as the carboxylic acid group, are potential hydrogen bond donors and acceptors. These could form specific hydrogen bonds with polar or charged amino acid residues (e.g., Asp, Glu, Asn, Gln, Ser) in the binding site. nih.gov
Hydrophobic Interactions: The 2-methylbenzoyl group and the methionine side chain (CβH₂, CγH₂, S-CH₃) are hydrophobic. These regions would likely interact favorably with nonpolar residues like Valine, Leucine, Isoleucine, and Phenylalanine within a hydrophobic pocket of the protein. nih.gov The presence of the ortho-methyl group on the benzoyl ring is particularly significant, as it can enhance binding by fitting into a specific lipophilic sub-pocket, displacing water molecules and increasing binding affinity. nih.gov
Table 3: Example of Predicted Intermolecular Interactions between this compound and a Hypothetical Enzyme Active Site
| Interaction Type | Ligand Group | Enzyme Residue(s) | Predicted Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Amide N-H | Asp105 (Carbonyl O) | ~2.9 |
| Hydrogen Bond | Carboxyl C=O | Tyr60 (Hydroxyl H) | ~2.8 |
| Hydrophobic | 2-Methylphenyl | Val38, Ile84, Leu167 | 3.5 - 4.5 |
| Hydrophobic | Methionine S-CH₃ | Leu104, Ala51 | 3.6 - 4.2 |
| Van der Waals | Entire Ligand | Multiple residues | N/A |
Note: This table is a hypothetical representation of a docking analysis, with interacting residues chosen for illustrative purposes based on common binding motifs.
Research Applications of N 2 Methylbenzoyl Methionine and Its Analogs
Role as Chiral Auxiliary or Building Block in Asymmetric Synthesis
In the field of asymmetric synthesis, where the goal is the selective production of a single enantiomer of a chiral molecule, N-acylated amino acid derivatives serve as effective chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction, after which it can be removed. wikipedia.org The inherent chirality of the methionine backbone in N-(2-Methylbenzoyl)methionine, coupled with the conformational constraints imposed by the N-acyl group, makes it and its analogs suitable candidates for controlling stereoselectivity.
N-acyl oxazolidinones, which are structurally analogous to N-acylated amino acids like this compound, have been extensively used in stereoselective alkylation and aldol (B89426) reactions. wikipedia.org These reactions are fundamental carbon-carbon bond-forming processes in organic synthesis. The chiral auxiliary directs the approach of the electrophile (in alkylation) or the aldehyde (in aldol reactions) to one face of the enolate, leading to the preferential formation of one diastereomer.
For instance, in a typical aldol reaction, the N-acyl group, in concert with the chiral center of the amino acid derivative, creates a rigid, chelated transition state with a metal ion (e.g., boron or titanium). harvard.edu This well-defined transition state geometry effectively shields one face of the enolate, forcing the incoming aldehyde to attack from the less sterically hindered side. This results in a high degree of stereocontrol, yielding the desired aldol adduct with high diastereoselectivity. youtube.com
The following table illustrates the high diastereoselectivity often achieved in aldol reactions using chiral auxiliaries analogous to this compound.
Table 1: Diastereoselectivity in Aldol Reactions Using Chiral Auxiliaries
| Chiral Auxiliary Structure | Electrophile | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|
| N-Propionyl oxazolidinone | Benzaldehyde | >99:1 | harvard.edu |
| N-Propionyl thiazolidinethione | Isobutyraldehyde | 98:2 | harvard.edu |
| N-Glycolyl oxazolidinone | Propionaldehyde | 95:5 | libretexts.org |
The structure of the N-acyl group and the amino acid-derived auxiliary plays a crucial role in determining the level of diastereoselectivity and, ultimately, the enantioselectivity of the final product after cleavage of the auxiliary. The 2-methylbenzoyl group in this compound, with its ortho-methyl substituent, can exert significant steric influence on the transition state geometry. This steric hindrance can enhance the facial bias of the enolate, leading to even higher levels of diastereoselectivity compared to unsubstituted N-benzoyl derivatives.
The Zimmerman-Traxler model for aldol reactions predicts a chair-like six-membered transition state, and the substituents on the chiral auxiliary will preferentially occupy equatorial positions to minimize steric strain. youtube.com This predictable stereochemical outcome is a hallmark of auxiliary-controlled reactions. Once the desired stereocenters are set, the auxiliary can be cleaved under mild conditions to afford the enantiomerically enriched carboxylic acid, alcohol, or other desired functional group, and the auxiliary can often be recovered and reused. wikipedia.org
The following table provides examples of the high levels of enantioselectivity achieved in asymmetric synthesis using chiral auxiliaries.
Table 2: Enantioselectivity in Asymmetric Synthesis Using Chiral Auxiliaries
| Chiral Auxiliary | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Asymmetric amino acid synthesis | (S)-Amino acids | High | tcichemicals.com |
| Evans Oxazolidinone | Aldol Reaction | β-Hydroxy ketone | >99% | youtube.com |
| N-Sulfonyl aziridines with phase-transfer catalysis | Alkylation | Substituted amino scaffolds | up to 97% | peptide.com |
Application in Peptide Synthesis Methodologies
The synthesis of peptides with defined sequences is a cornerstone of chemical biology and pharmaceutical research. N-acylated amino acids, including this compound, can be valuable building blocks in these synthetic strategies.
In solid-phase peptide synthesis (SPPS), amino acids are sequentially coupled to a growing peptide chain anchored to a solid support. peptide.com N-acylated amino acids can be incorporated into this process just like standard protected amino acids. The N-acyl group, in this case, the 2-methylbenzoyl group, serves as a permanent N-terminal protecting group if the final peptide requires an N-acylated terminus. N-terminal acylation is a common modification in naturally occurring peptides and can enhance their stability and biological activity.
The use of N-methylated amino acids in peptide synthesis has been shown to be challenging due to steric hindrance during coupling reactions. nih.gov However, the development of potent coupling reagents has enabled the efficient incorporation of these modified residues. nih.gov Similarly, the steric bulk of the 2-methylbenzoyl group would require optimized coupling conditions to ensure efficient peptide bond formation.
For the synthesis of large peptides and proteins, a convergent approach involving the coupling of smaller, pre-synthesized peptide segments is often more efficient than a linear stepwise synthesis. luxembourg-bio.com This strategy, known as segment condensation or ligation, requires the activation of the C-terminal carboxyl group of one peptide segment and its reaction with the N-terminal amino group of another.
This compound-containing peptides could potentially be used in such strategies. For instance, a peptide segment with this compound at its N-terminus could be coupled to another peptide segment with an activated C-terminus. More advanced ligation techniques, such as native chemical ligation (NCL), involve the reaction of a C-terminal peptide thioester with an N-terminal cysteine residue. nii.ac.jp While not directly participating in the ligation chemistry, an N-terminal this compound residue would be compatible with this powerful method for protein synthesis.
Model Compound in Mechanistic Enzymology (non-clinical, in vitro studies)
N-acylated amino acids are structurally similar to intermediates in various metabolic pathways and can serve as valuable tools for studying the mechanisms of enzymes involved in these processes. news-medical.net
The enzymatic hydrolysis of N-acetyl-DL-methionine by porcine acylase has been used as a model reaction to study enzyme kinetics. azom.comnanalysis.com In these in vitro studies, the progress of the reaction can be monitored by techniques such as NMR spectroscopy to determine key kinetic parameters like the Michaelis constant (KM) and the maximum reaction velocity (Vmax). azom.comnanalysis.com These parameters provide insights into the enzyme's substrate affinity and catalytic efficiency.
Given its structural similarity to N-acetylmethionine, this compound could be employed as an alternative substrate to investigate the substrate specificity and mechanism of various hydrolases, such as aminoacylases and other proteases. By comparing the kinetic parameters obtained with this compound to those of other N-acyl methionine derivatives, researchers could probe the influence of the N-acyl group's steric and electronic properties on enzyme recognition and catalysis. Such studies are crucial for understanding enzyme function and for the design of specific enzyme inhibitors. For example, N-benzoyl amino acid derivatives have been synthesized and evaluated as inhibitors of DNA methyltransferases. nih.gov
The following table presents kinetic data for the enzymatic hydrolysis of N-acetyl-DL-methionine, illustrating the type of information that can be obtained from such in vitro studies.
Table 3: Kinetic Parameters for the Enzymatic Hydrolysis of N-Acetyl-DL-methionine
| Enzyme | Substrate | KM (mol L-1) | Vmax (mmol L-1 s-1) | Reference |
|---|---|---|---|---|
| Porcine Acylase | N-acetyl-L-methionine | 0.24 | 0.3152 | nanalysis.com |
Probing Enzyme Recognition of N-Acylated Amino Acids
The study of how enzymes recognize and bind their substrates is fundamental to understanding biological processes. N-acylated amino acids (NAAAs), including this compound, serve as excellent probes for investigating the specificity and mechanisms of enzymes that metabolize these compounds, such as aminoacylases and fatty acid amide hydrolase (FAAH). nih.govelifesciences.org
Enzyme-substrate recognition is a highly specific process dictated by the three-dimensional structure of the enzyme's active site. Factors such as the size, shape, charge, and hydrophobicity of both the acyl group and the amino acid side chain play crucial roles. nih.gov By systematically varying these components, researchers can map the binding pockets of enzymes.
This compound provides a specific tool for this purpose. The 2-methylbenzoyl group introduces distinct steric and electronic features compared to other acyl groups. The methyl group at the ortho position of the benzoyl ring creates steric hindrance that can be used to probe the spatial constraints of an enzyme's active site. Researchers can compare the binding affinity or hydrolysis rate of this compound with that of its analogs, such as N-benzoyl-methionine or N-(4-Methylbenzoyl)methionine, to understand how an enzyme accommodates substituents on the aromatic ring. This information is critical for designing specific enzyme inhibitors or novel biocatalysts. nih.gov
Table 1: Comparison of Acyl Groups for Probing Enzyme Recognition
| Acyl Group | Key Feature | Information Gained from Enzyme Interaction |
|---|---|---|
| Acetyl | Small, simple | Baseline interaction with the acyl-binding pocket. |
| Benzoyl | Aromatic, planar | Probes for pi-stacking or hydrophobic interactions. |
| 2-Methylbenzoyl | Sterically hindered aromatic | Investigates spatial tolerance of the active site near the amide bond. |
| 4-Methylbenzoyl | Aromatic with distal substituent | Assesses the extent and electronic sensitivity of the binding pocket. |
Different enzymes exhibit distinct substrate specificities. For example, some aminoacylases prefer hydrophobic amino acid side chains, while others favor polar or charged ones. nih.gov Similarly, the acyl chain length and structure are critical determinants of recognition. nih.gov The use of a library of N-acylated amino acids, including this compound, allows for a detailed characterization of these preferences, contributing to a deeper understanding of enzyme function and evolution. elifesciences.org
Substrate Mimicry in Biochemical Reaction Studies
Substrate mimics are molecules that structurally resemble the natural substrate of an enzyme or receptor and can interact with it. nih.gov These mimics are invaluable in biochemistry for studying binding events, elucidating reaction mechanisms, and inhibiting biological pathways. nih.govfrontiersin.org this compound and its analogs can function as mimics of endogenous N-acyl amino acids, which are a diverse family of bioactive lipids. nih.govmdpi.com
By acting as a substrate analog, this compound can bind to the active site of an enzyme that processes NAAAs. Depending on its specific structure, it can act as:
A competitive inhibitor: If it binds to the active site but cannot be processed by the enzyme, it blocks the natural substrate from binding, thereby inhibiting the reaction. This allows researchers to study the consequences of blocking a specific metabolic pathway.
A tool for studying binding: The interaction of the mimic with the enzyme can be studied using various biophysical techniques to determine binding constants and thermodynamic parameters, providing insight into the forces that govern substrate recognition. britannica.com
A mechanistic probe: By introducing specific modifications, such as isotopes or functional groups, into the mimic, researchers can trap reaction intermediates or identify key catalytic residues in the enzyme's active site.
For instance, N-acyl amino acids have been shown to interact with targets like G protein-coupled receptors and ion channels. nih.gov Synthetic analogs like this compound can be used to probe these interactions with greater precision than the natural ligands, as they can be designed to be more stable or to have specific modifications that facilitate analysis. The methionine moiety itself is significant, as its thioether group can participate in specific interactions within a binding pocket and is a known target for metabolic oxidation. science.gov The study of methionine-substituted polyamides as RNAse mimics highlights the potential for methionine-containing compounds to participate in and influence complex biochemical reactions. nih.gov
Development of Analytical Standards and Reference Materials
The accurate detection and quantification of biomolecules in complex biological samples are crucial for diagnostics, metabolomics, and pharmaceutical research. This requires the use of high-purity analytical standards and certified reference materials. uhplcs.com this compound, when synthesized in a highly pure form, can serve as such a standard.
Reference materials are essential for:
Method validation: To ensure that an analytical method, such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS), is accurate, precise, and reliable for quantifying a specific analyte. uhplcs.com
Instrument calibration: To create calibration curves that allow for the conversion of instrumental signals into concentration values.
Quality control: To routinely check the performance of analytical procedures.
Metabolite libraries, which contain a collection of well-characterized small molecules, are increasingly used in metabolomics to identify and quantify hundreds of compounds in a single analysis. iroatech.com this compound could be included in such libraries as a standard for the N-acyl amino acid class. As a certified reference material, its properties, such as purity and concentration, are precisely determined and documented, making it traceable to international standards. sigmaaldrich.comnih.gov
Table 2: Criteria for a Compound to Serve as an Analytical Standard
| Property | Description | Importance |
|---|---|---|
| High Purity | Free from significant levels of impurities or contaminants. | Ensures that the analytical signal corresponds only to the compound of interest, preventing inaccurate quantification. |
| Chemical Stability | Does not degrade under specified storage and handling conditions. | Guarantees that the concentration of the standard remains constant over time, ensuring reproducibility of results. |
| Known Structure | The chemical structure is unambiguously confirmed by spectroscopic methods. | Essential for correct identification and for calculating molecular weight accurately. |
| Traceability | Its purity and concentration are linked to a recognized national or international standard. | Provides confidence in the comparability of results between different laboratories and methods. |
Precursor in the Synthesis of Complex Organic Molecules
N-acyl-α-amino acids are versatile building blocks in organic synthesis. researchgate.net this compound offers several reactive sites—the carboxylic acid, the amide, and the thioether side chain—that can be selectively modified to construct more complex molecular architectures. science.govnih.gov
The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters, respectively, extending the molecular framework. For example, intramolecular cyclodehydration of an N-acyl-α-amino acid can lead to the formation of heterocyclic structures like 1,3-oxazol-5(4H)-ones, which are themselves useful synthetic intermediates. nih.gov
Furthermore, N-acyl-α-amino acids can be converted into powerful α-amidoalkylating agents. science.gov For instance, they can be transformed into 1-N-(acylamino)alkyltriphenylphosphonium salts. These reagents can then be used to introduce the N-(2-Methylbenzoyl)methionyl group into other molecules, a key step in the synthesis of peptidomimetics and other biologically active compounds.
The methionine side chain also offers unique synthetic handles. The thioether can be oxidized to a sulfoxide (B87167) or sulfone, which can alter the molecule's properties or be used as a leaving group in certain reactions. The sulfur atom can also be targeted for alkylation. These synthetic transformations open avenues for creating diverse libraries of compounds based on the this compound scaffold for drug discovery and materials science applications.
Exploration in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, hydrophobic effects, and van der Waals forces. N-acylated amino acids are known to act as amphiphiles that can self-assemble into ordered nanostructures in solution. chemrxiv.orgresearchgate.net
This compound possesses the key features required for self-assembly:
A hydrophobic domain: The 2-methylbenzoyl group is nonpolar and will tend to avoid contact with water.
A hydrophilic domain: The carboxylic acid group is polar and can be ionized to a carboxylate, making it water-soluble.
Hydrogen bonding capability: The amide group and the carboxylic acid can act as both hydrogen bond donors and acceptors.
This combination of features allows the molecules to spontaneously organize in aqueous environments to minimize unfavorable interactions and maximize favorable ones. Depending on the conditions (e.g., pH, concentration, temperature), they can form various aggregates such as micelles, vesicles, fibers, or gels. researchgate.net Studies on N-palmitoyl amino acids derived from methionine have shown that they can spontaneously form diverse aggregate structures. researchgate.net Moreover, methionine itself has been observed to undergo self-assembly into ordered, amyloid-like aggregates, a process driven by hydrogen bonding and other interactions. chemrxiv.orgnih.gov
The specific structure of the N-(2-Methylbenzoyl) group can influence the packing and morphology of the resulting supramolecular structures. The steric bulk of the ortho-methyl group could direct the assembly in a different manner compared to a non-substituted benzoyl group, potentially leading to novel materials with unique properties for applications in drug delivery, tissue engineering, or nanotechnology. acs.org
Synthesis and Investigation of N 2 Methylbenzoyl Methionine Derivatives and Analogs
Structural Modifications of the 2-Methylbenzoyl Moiety
The 2-methylbenzoyl group plays a crucial role in defining the steric and electronic profile of the molecule. Modifications to this aromatic ring can significantly influence its interactions with biological targets or its material properties.
Introducing new substituents to the benzene (B151609) ring is a common strategy to modulate lipophilicity, electronic character, and metabolic stability. The placement and nature of these substituents can fine-tune the molecule's properties. For instance, adding electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl) or electron-donating groups (e.g., -OCH₃, -NH₂) at positions 3, 4, 5, or 6 of the aromatic ring can alter the electron density of the entire benzoyl moiety. Halogenation, particularly fluorination, is often employed to block sites of metabolic oxidation and increase binding affinity.
Table 1: Representative Aromatic Substituents and Their Potential Effects Below is an interactive table detailing potential substitutions on the 2-methylbenzoyl ring and their predicted physicochemical impact.
| Compound Name | Substituent & Position | Predicted Effect on Lipophilicity (cLogP) | Predicted Electronic Effect |
| N-(2-Methyl-4-nitrobenzoyl)methionine | 4-NO₂ | Increase | Strong Electron-Withdrawing |
| N-(4-Chloro-2-methylbenzoyl)methionine | 4-Cl | Significant Increase | Electron-Withdrawing (Inductive) |
| N-(4-Methoxy-2-methylbenzoyl)methionine | 4-OCH₃ | Slight Increase | Electron-Donating (Resonance) |
| N-(2-Methyl-4-(trifluoromethyl)benzoyl)methionine | 4-CF₃ | Significant Increase | Strong Electron-Withdrawing |
Replacing the phenyl ring of the 2-methylbenzoyl group with a heteroaromatic system can introduce significant changes in the molecule's properties. Heterocycles like pyridine, thiophene, furan, or pyrimidine can act as hydrogen bond acceptors, improve solubility, and alter the metabolic profile. For example, substituting the benzene ring with a pyridine ring introduces a basic nitrogen atom, which can form salt bridges or key hydrogen bonds, potentially enhancing biological activity.
Table 2: Potential Heteroaromatic Analogs of the Benzoyl Moiety This table outlines possible heteroaromatic replacements for the phenyl ring.
| Analog Class | Example Heteroaromatic Moiety | Key Feature Introduced |
| Pyridinyl Analogs | 2-Methylnicotinoyl | Hydrogen bond acceptor, basic center |
| Thienyl Analogs | 3-Methyl-2-thenoyl | Isostere of phenyl, different electronic distribution |
| Furanyl Analogs | 3-Methyl-2-furoyl | Polar, hydrogen bond acceptor |
| Pyrimidinyl Analogs | 2-Methyl-4-pyrimidinylcarbonyl | Multiple hydrogen bond acceptors |
Modifications at the Methionine Side Chain
The methionine side chain, with its flexible, unbranched thioether-containing structure, is a critical determinant of the molecule's conformation and hydrophobic interactions. nih.govnih.gov Its modification offers a route to modulate these characteristics.
The sulfur atom of the thioether group is susceptible to oxidation in biological systems, forming sulfoxide (B87167) and sulfone derivatives. iris-biotech.de This transformation converts the nonpolar side chain into a highly polar one, drastically altering the molecule's properties. nih.gov Synthetically, these oxidized forms can be prepared to study the effects of increased polarity.
A more advanced strategy involves the synthesis of fluorinated analogs to enhance metabolic stability and binding affinity. researchgate.net Replacing the S-methyl group with S-trifluoromethyl (CF₃), S-difluoromethyl (CHF₂), or S-fluoromethyl (CH₂F) groups can profoundly impact the side chain's electronics and lipophilicity. The synthesis of such analogs, like L-trifluoromethionine, has been successfully achieved and these derivatives have been used as probes in biological chemistry. researchgate.net The synthesis often starts from precursors like N-acetylhomocysteine thiolactone. researchgate.net
Table 3: Modifications of the Methionine Thioether Group This interactive table shows various modifications to the thioether moiety.
| Compound Name | Modification | Resulting Group | Key Physicochemical Change | Reference |
| N-(2-Methylbenzoyl)methionine sulfoxide | Oxidation | -S(O)CH₃ | Increased polarity, introduces chirality at sulfur | iris-biotech.de |
| This compound sulfone | Double Oxidation | -S(O₂)CH₃ | Greatly increased polarity | iris-biotech.de |
| N-(2-Methylbenzoyl)-S-(trifluoromethyl)homocysteine | Fluorination | -SCF₃ | Increased lipophilicity and metabolic stability | researchgate.net |
| N-(2-Methylbenzoyl)-S-(difluoromethyl)homocysteine | Fluorination | -SCHF₂ | Modulation of electronics and stability | researchgate.net |
Alterations of the Amide Linkage
The amide bond is a central, structurally rigid feature of the molecule. However, its properties can be modified to influence stability and conformation. N-methylation of the amide nitrogen is a common strategy to block hydrogen bond donation and prevent enzymatic degradation by proteases. This modification can also induce significant conformational changes in the molecular backbone. Research on other molecules has shown that N-methylation can sometimes enhance biological activity. mdpi.com More complex modifications include the synthesis of amide isosteres, such as thioamides or reversed amides. These changes fundamentally alter the geometry and electronic properties of the linkage but often require challenging multi-step synthetic routes.
Structure-Activity Relationship Studies (non-clinical, in vitro chemical or biochemical interactions)
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule dictates its interactions with biological systems. For this compound derivatives, in vitro investigations focus on elucidating the roles of the N-acyl group, the amino acid core, and the side chain in mediating chemical or biochemical interactions.
The general structure of this compound allows for systematic modifications at several key positions to probe their impact on activity. These include:
The Benzoyl Ring: Alterations to the 2-methylbenzoyl moiety, such as modifying or repositioning the methyl group, or introducing other substituents (e.g., nitro, amino, halo groups), can significantly impact electronic properties, steric hindrance, and lipophilicity. These changes, in turn, can influence non-covalent interactions like hydrogen bonding, pi-stacking, and hydrophobic interactions with molecular targets in vitro. For instance, studies on related N-benzoyl amino acid analogs have shown that the nature and position of substituents on the aromatic ring are critical for molecular recognition.
The Methionine Moiety: Modifications to the methionine residue itself, such as altering the thioether side chain (e.g., oxidation to sulfoxide or sulfone, or replacement with other functional groups), can probe the importance of this region for specific interactions. The stereochemistry of the alpha-carbon is also a critical determinant of biological recognition.
The Amide Linkage: The amide bond connecting the benzoyl group and the methionine is a key structural feature, providing rigidity and potential for hydrogen bonding.
In a hypothetical in vitro study examining the interaction of this compound derivatives with a specific enzyme or receptor, a series of analogs could be synthesized and tested. The results could be tabulated to establish clear SAR trends.
| Compound | Modification | In Vitro Interaction (e.g., IC50 in µM) | Key Observation |
|---|---|---|---|
| This compound | Parent Compound | 50 | Baseline activity |
| N-(4-Methylbenzoyl)methionine | Isomeric position of methyl group | 75 | Shifting the methyl group to the para position decreases interaction, suggesting steric hindrance or altered electronic distribution is important. |
| N-(2-Chlorobenzoyl)methionine | Substitution of methyl with chloro group | 40 | Electron-withdrawing group at the ortho position enhances interaction, possibly through altered electronic character or new interactions. |
| N-(2-Methylbenzoyl)ethionine | Ethyl group in place of methyl on sulfur | 120 | Increasing the bulk of the thioether side chain significantly reduces interaction, indicating a sterically constrained binding pocket. |
| N-(Benzoyl)methionine | Removal of the methyl group | 90 | The absence of the ortho-methyl group reduces interaction, highlighting its potential role in establishing a specific conformation or steric interaction. |
These hypothetical data illustrate how systematic modifications can provide valuable insights into the structural requirements for a desired chemical or biochemical interaction. The ortho-methyl group in this compound, for example, appears to play a significant role.
Conformational Restriction and its Impact on Chemical Behavior
The flexibility of this compound allows it to adopt numerous conformations in solution. This conformational freedom can be a disadvantage if a specific, "active" conformation is required for a particular chemical interaction. Conformational restriction, or pre-organizing a molecule into a desired shape, is a powerful strategy to enhance its activity and selectivity.
For this compound, conformational restriction can be achieved through several approaches:
Introduction of Cyclic Structures: Incorporating the methionine backbone into a cyclic system, such as a cyclopropane ring, can severely limit rotational freedom. For example, the use of trans-2,3-methanomethionine analogs has been shown to induce specific turn structures in peptides. nih.gov This forces the N- and C-termini into a defined spatial relationship. nih.gov
Alpha-Methylation: The introduction of a methyl group at the alpha-carbon of the methionine residue restricts the phi (Φ) and psi (Ψ) dihedral angles, favoring helical conformations. nih.gov
The impact of such restrictions on chemical behavior can be profound. By locking the molecule into a more rigid structure, one can study how specific spatial arrangements of functional groups affect non-covalent interactions.
Molecular simulations and NMR spectroscopy are valuable tools for studying the conformational preferences of these constrained analogs. nih.gov For instance, a comparative study of conformationally restricted analogs could reveal preferences for specific secondary structures.
| Analog | Type of Restriction | Preferred Conformation (from simulations/NMR) nih.gov | Impact on Chemical Behavior |
|---|---|---|---|
| This compound | Unrestricted | Flexible, multiple low-energy conformations | Can adapt to various environments but may have lower affinity for specific targets due to entropic cost of binding. |
| N-(2-Methylbenzoyl)-α-methylmethionine | Alpha-carbon methylation | Prefers helical-like structures | Enhanced propensity for forming specific hydrogen bonds; may show increased affinity for targets that recognize helical motifs. |
| N-(2-Methylbenzoyl)-cyclomethionine | Cyclopropane in backbone | Favors turn-like structures (e.g., γ-turn, inverse γ-turn) | Presents functional groups in a well-defined spatial orientation, potentially leading to highly specific interactions. |
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Pathways
Traditional chemical synthesis of N-acyl amino acids often relies on methods like the Schotten-Baumann condensation, which can involve harsh reagents and generate significant waste. researchgate.net The future of N-(2-Methylbenzoyl)methionine synthesis lies in greener, more efficient, and sustainable alternatives.
Key Research Thrusts:
Enzymatic Synthesis: Biocatalysis presents a highly desirable green alternative. nih.gov Enzymes such as lipases and aminoacylases can catalyze the formation of the amide bond under mild, aqueous conditions, offering high selectivity and reducing environmental impact. nih.govbbwpublisher.com Future work will focus on identifying or engineering enzymes with high specificity for 2-methylbenzoic acid and methionine, optimizing reaction conditions to improve yields. researchgate.net
Fermentation Technology: Utilizing engineered microorganisms to directly produce this compound from simple feedstocks represents a long-term goal for sustainable, large-scale production. researchgate.net
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scale-up compared to batch processes. Exploring the synthesis of this compound in flow could lead to higher efficiency and purity.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthesis Method | Advantages | Disadvantages | Future Research Focus |
|---|---|---|---|
| Traditional Chemical | Well-established, versatile | Harsh reagents, potential for racemization, waste generation | Optimization for milder conditions, reduced byproducts |
| Enzymatic | High selectivity, mild conditions, green | Lower yields, enzyme cost/stability | Enzyme discovery and engineering, process optimization |
| Chemo-enzymatic | Combines benefits of both methods | More complex multi-step process | Integration of steps, catalyst compatibility |
| Fermentation | Potentially low cost, sustainable | Technologically immature, complex process development | Strain engineering, optimization of fermentation conditions |
Advanced Mechanistic Studies on Chemical Transformations
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its behavior in various applications. The presence of the methionine thioether group offers unique reactivity that warrants detailed investigation.
Key Research Thrusts:
Photoredox Catalysis: Recent studies have demonstrated that the methionine thioether is readily oxidizable and can be functionalized via photoredox catalysis. researchgate.netprinceton.edu This allows for site-selective modification at the carbon adjacent to the sulfur atom. princeton.edu Future mechanistic studies could explore how the 2-methylbenzoyl group influences the single-electron transfer (SET) process and the stability of the resulting radical intermediates. princeton.eduacs.org
Oxidation and Acyl Migration: Investigating the oxidation of the thioether to sulfoxide (B87167) or sulfone and studying potential intramolecular acyl migration pathways under different conditions will be critical for understanding the compound's stability and potential degradation pathways. frontiersin.org
Hydrolysis Mechanisms: Detailed kinetic and computational studies on the enzymatic and chemical hydrolysis of the amide bond will inform its stability in biological and chemical systems. Enzymes like fatty acid amide hydrolase (FAAH) are known to hydrolyze various NAAAs. mdpi.com
Integration into Advanced Materials Science (e.g., functional polymers, MOFs)
The unique combination of a chiral amino acid and a functionalized aromatic ring makes this compound an attractive building block for advanced materials.
Key Research Thrusts:
Functional Polymers: Amino acids are increasingly used to create functional polymers with enhanced biocompatibility and tailored properties. sioc-journal.cnnih.gov this compound could be incorporated as a pendant group on a polymer backbone, such as a polyester, to control properties like hydrophobicity and to introduce specific interaction sites. researchgate.net Future work could explore its use in creating chiral polymers for separation science or as scaffolds in biomedical applications.
Metal-Organic Frameworks (MOFs): Amino acids and their derivatives are excellent ligands for constructing chiral and functional MOFs. sioc-journal.cn The carboxylate of this compound can coordinate with metal ions, while the N-acyl group can project into the pores of the framework. This could influence the MOF's porosity, guest selectivity, and catalytic activity. Research will focus on synthesizing novel MOFs using this compound as a chiral linker and exploring their applications in asymmetric catalysis and chiral separations.
Application in Catalysis and Asymmetric Organocatalysis
The inherent chirality of the methionine moiety makes this compound a prime candidate for development as a chiral ligand or organocatalyst.
Key Research Thrusts:
Chiral Ligands for Metal Catalysis: Asymmetric catalysts are often metal complexes coordinated to chiral organic ligands. nih.gov this compound could serve as a bidentate or monodentate ligand, where the chirality is transferred from the ligand to the product of the catalytic reaction. The 2-methylbenzoyl group can be used to fine-tune the steric and electronic environment around the metal center, potentially enhancing enantioselectivity. nih.gov
Asymmetric Organocatalysis: Small organic molecules, particularly amino acid derivatives, are powerful tools in asymmetric synthesis. greyhoundchrom.commdpi.com this compound could be explored as a catalyst for reactions like aldol (B89426) or Michael additions. The combination of the carboxylic acid and the amide group can facilitate catalysis through hydrogen bonding, while the chiral center directs the stereochemical outcome. nih.govnih.gov
Interdisciplinary Research with Computational Chemistry and Artificial Intelligence
The integration of computational methods is set to revolutionize the study of molecules like this compound, from predicting properties to designing new catalysts and materials.
Key Research Thrusts:
Computational Protein and Catalyst Design: Computational tools can be used to design proteins or catalysts with optimized binding affinity or activity. nih.gov Algorithms can screen virtual libraries of this compound derivatives to identify promising candidates for specific catalytic transformations, significantly reducing the need for trial-and-error experimentation.
Machine Learning (ML) and AI: The use of AI and ML is rapidly transforming catalyst discovery. nih.govbbnchasm.com By training models on existing experimental and computational data, AI can predict the performance of new catalysts, identify key performance descriptors, and guide the synthesis of improved materials. umn.edudigitellinc.com For this compound, ML could predict its effectiveness as a ligand or organocatalyst based on its structural features.
Quantum Mechanics/Molecular Mechanics (QM/MM): These methods are invaluable for studying reaction mechanisms in complex environments, such as within an enzyme active site or a MOF pore. Future studies will likely employ QM/MM simulations to model the transition states of reactions catalyzed by this compound-based systems, providing detailed insight into the origins of selectivity.
Q & A
Q. What are the standard synthetic routes for N-(2-Methylbenzoyl)methionine, and how are reaction conditions optimized?
this compound is typically synthesized via condensation of 2-methylbenzoyl chloride with methionine. Key parameters include temperature control (20–25°C for 2 hours under stirring), stoichiometric ratios, and purification via water-cooled recrystallization, yielding ~89% purity . Alternative methods involve reflux conditions with acetic acid and anhydride for derivatives like N-(meta-acylaminobenzoyl)-L-methionine, achieving 70% yields . Optimization requires monitoring by thin-layer chromatography (TLC) and adjusting reaction time or base catalysts (e.g., triethylamine) to suppress side reactions .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Structural validation relies on:
- Infrared (IR) spectroscopy : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bending (~700–800 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies methionine’s methylthio group (δ 2.1–2.3 ppm) and benzoyl aromatic protons (δ 7.3–7.8 ppm) .
- Elemental analysis : Validates C, H, N, and S composition within ±0.3% of theoretical values .
Q. How can researchers troubleshoot low yields during synthesis?
Low yields often stem from incomplete acylation or hydrolysis. Solutions include:
- Using excess 2-methylbenzoyl chloride (1.2–1.5 eq.) to drive the reaction.
- Ensuring anhydrous conditions to prevent acid chloride hydrolysis.
- Employing high-purity solvents (e.g., dry dichloromethane) and inert atmospheres (N₂/Ar) .
Q. What are the critical parameters for recrystallization of this compound?
Recrystallization in ethanol/water (3:1 v/v) at 0–4°C yields high-purity crystals. Key factors:
- Slow cooling to avoid oiling out.
- Solvent polarity adjustment to balance solubility and crystal growth .
Q. How is reaction progress monitored in real time?
TLC with silica plates (ethyl acetate/hexane 1:1) and UV visualization detects unreacted methionine (Rf ~0.2) and product (Rf ~0.6). Quantitative analysis uses HPLC with C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational isomers in this compound derivatives?
Single-crystal X-ray diffraction (SCXRD) with SHELX software identifies conformational isomers by analyzing torsion angles and hydrogen-bonding networks. For example, N-(2-methylbenzoyl)-N′-(4-nitrophenyl)thiourea exhibits two isomers due to restricted rotation around the thiourea C–N bond, validated via SHELXL refinement . Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) improves resolution .
Q. What experimental designs evaluate the hepatoprotective effects of this compound?
- In vivo models : Administer the compound (50–100 mg/kg) to rodents with induced liver injury (e.g., CCl₄).
- Biomarkers : Measure serum SGPT and SGOT levels using semi-automatic analyzers (e.g., Cormay Multi) at 48 hours and 7 days post-treatment .
- Histopathology : HE staining of liver sections to assess necrosis and inflammation .
Q. How do researchers address contradictions in spectroscopic data during structure elucidation?
Discrepancies between experimental and predicted NMR/IR data may arise from tautomerism or impurities. Strategies:
- 2D NMR (COSY, HSQC) : Resolve spin systems and assign overlapping signals.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₂H₁₅NO₃S for this compound).
- Computational modeling : Compare experimental IR with DFT-calculated spectra .
Q. What methodologies assess the compound’s interaction with metabolic enzymes?
Q. How are synthetic by-products identified and quantified?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
